molecular formula C₁₃H₂₁ClN₂O₃S B1146492 Etozolin hydrochloride CAS No. 53-90-7

Etozolin hydrochloride

Cat. No.: B1146492
CAS No.: 53-90-7
M. Wt: 320.84
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etozolin hydrochloride is a loop diuretic marketed in Europe under the names Diulozin, Elkapin, and Etopinil. It is primarily used for the treatment of edema and hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etozolin hydrochloride involves the reaction of ethyl 2-(2Z)-3-methyl-4-oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetate with hydrochloric acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Etozolin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Etozolin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Etozolin hydrochloride exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The molecular targets involved include the sodium-potassium-chloride cotransporter and various ion channels in the renal tubules .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its ability to inhibit the sodium-potassium-chloride cotransporter effectively makes it a valuable therapeutic agent for the treatment of hypertension and edema .

Properties

IUPAC Name

ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHAFCXGDWOODX-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018925
Record name Etozolin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-90-7
Record name Etozolin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etozolin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOZOLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92BYI8Y56J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.